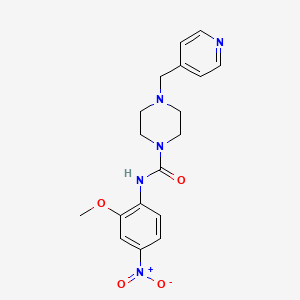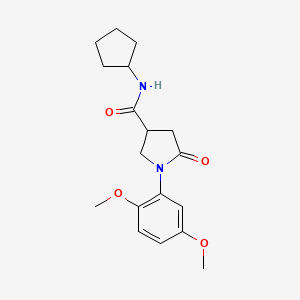
N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Overview
Description
N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as MNPA, is a chemical compound that has been widely used in scientific research. MNPA is a piperazine derivative that has been shown to exhibit potent inhibitory activity against a variety of protein kinases, making it a useful tool in the study of cellular signaling pathways.
Mechanism of Action
N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is believed to exert its effects by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This compound has been shown to exhibit selectivity for certain protein kinases, suggesting that it may be useful in the development of targeted therapies for specific diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific protein kinases that it inhibits. However, some general effects of this compound include inhibition of cell growth and proliferation, inhibition of amyloid-beta peptide aggregation, and protection against neurotoxicity.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is its potency and selectivity for certain protein kinases. However, one limitation is that this compound may not be effective against all protein kinases, and its effects may vary depending on the specific cell type or disease model being studied.
Future Directions
There are several potential future directions for the study of N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One area of research could focus on developing this compound derivatives with improved potency and selectivity for specific protein kinases. Another area of research could involve the use of this compound in combination with other compounds to enhance its therapeutic effects. Additionally, this compound could be studied in a variety of disease models to further elucidate its potential therapeutic applications.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been used in a variety of scientific research applications, including the study of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the activity of protein kinases that are involved in the regulation of cell growth and proliferation, making it a potential therapeutic agent for the treatment of cancer. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, this compound has been shown to protect against the neurotoxic effects of MPTP, a compound that is commonly used to induce Parkinson's disease-like symptoms in animal models.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-27-17-12-15(23(25)26)2-3-16(17)20-18(24)22-10-8-21(9-11-22)13-14-4-6-19-7-5-14/h2-7,12H,8-11,13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDCJYOSVYFDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-cyano-2-pyridinyl)thio]-N-2-naphthylacetamide](/img/structure/B4791639.png)

![N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea](/img/structure/B4791659.png)
![9-ethyl-3-{[4-(2-naphthylmethyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4791664.png)
![methyl 7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4791665.png)
![3-{5-[(4-benzyl-1-piperidinyl)carbonyl]-4-methyl-1,3-thiazol-2-yl}pyridine](/img/structure/B4791671.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethyl-3-furoyl)piperazine](/img/structure/B4791679.png)
![8-[4-(cyclopropylcarbonyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4791690.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B4791700.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4791706.png)
![N-(2-methoxyethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4791708.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4791711.png)

![2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4791739.png)
